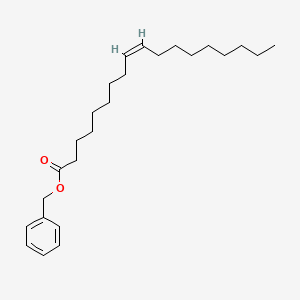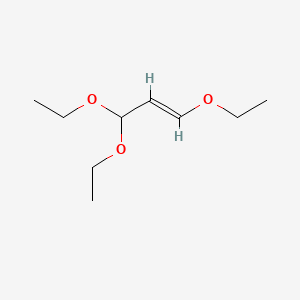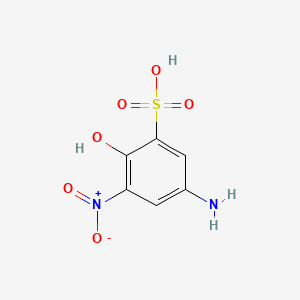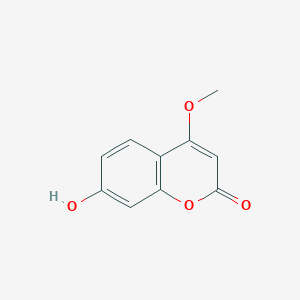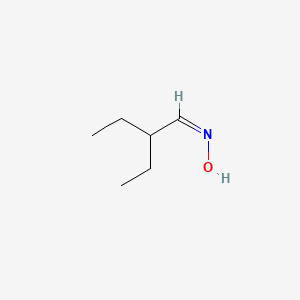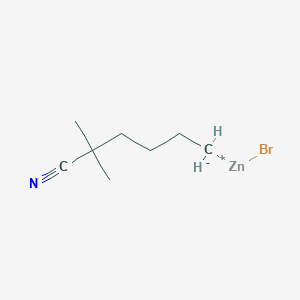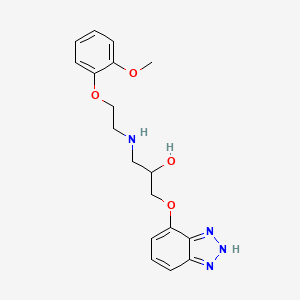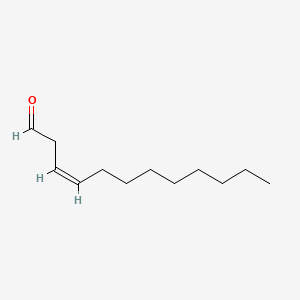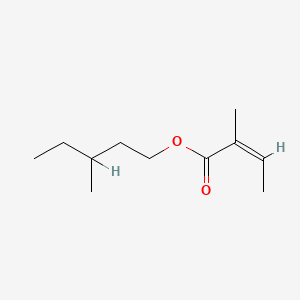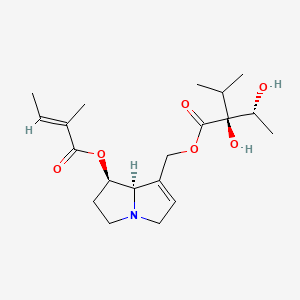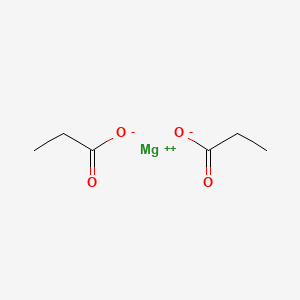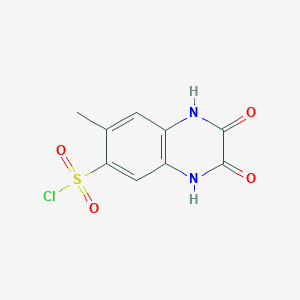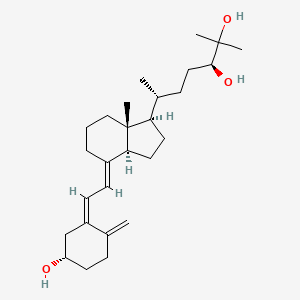
(24S)-24,25-二羟基维生素D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(24S)-24,25-Dihydroxyvitamin D3 is a metabolite of Vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium homeostasis and bone metabolism. It is synthesized in the body through a series of hydroxylation reactions involving Vitamin D3, which is obtained from sunlight exposure or dietary sources.
科学研究应用
(24S)-24,25-Dihydroxyvitamin D3 has numerous scientific research applications across various fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Researchers study its role in cellular signaling and gene expression regulation.
Medicine: It is investigated for its potential therapeutic effects in bone disorders, cardiovascular diseases, and immune system modulation.
作用机制
Target of Action
The primary target of (24S)-24,25-Dihydroxyvitamin D3 is the vitamin D receptor (VDR) in the body . The VDR is a nuclear receptor that mediates the action of vitamin D3 by regulating the expression of specific genes .
Mode of Action
(24S)-24,25-Dihydroxyvitamin D3 interacts with its target, the VDR, by binding to it . This binding triggers a conformational change in the VDR, allowing it to interact with specific DNA sequences known as vitamin D response elements (VDREs) . This interaction leads to the regulation of gene expression, resulting in the biological effects of vitamin D3 .
Biochemical Pathways
(24S)-24,25-Dihydroxyvitamin D3 affects several biochemical pathways. It is metabolized in the liver to 25-hydroxyvitamin D3, and in the kidney to 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 . These metabolites play crucial roles in various biological processes, including calcium homeostasis and bone metabolism .
Pharmacokinetics
The pharmacokinetics of (24S)-24,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed in the gut and transported to the liver where it is metabolized to 25-hydroxyvitamin D3 . It is then further metabolized in the kidney to its active forms . The bioavailability of (24S)-24,25-Dihydroxyvitamin D3 is influenced by factors such as dietary fat content and the presence of bile salts .
Result of Action
The molecular and cellular effects of (24S)-24,25-Dihydroxyvitamin D3 action are diverse, given its role in gene regulation . It influences the expression of genes involved in calcium homeostasis, immune function, cell proliferation, and differentiation . For instance, in patients with symptoms, signs, or biochemical findings of parathyroid hormone-independent hypercalcemia or hypercalciuria, it acts as a screening test for inactivating CYP24A1 variants .
生化分析
Biochemical Properties
(24S)-24,25-Dihydroxyvitamin D3 participates in several biochemical reactions, primarily influencing calcium and phosphate metabolism. It interacts with enzymes such as cytochrome P450 enzymes, including CYP24A1, which hydroxylates vitamin D metabolites . This interaction is crucial for maintaining the balance of calcium and phosphate in the body. Additionally, (24S)-24,25-Dihydroxyvitamin D3 binds to vitamin D receptors, modulating gene expression and influencing various physiological processes .
Cellular Effects
(24S)-24,25-Dihydroxyvitamin D3 affects various cell types, including osteoblasts, osteoclasts, and renal tubular cells. It influences cell signaling pathways, such as the calcium signaling pathway, by modulating the expression of calcium-binding proteins . This compound also affects gene expression related to bone formation and resorption, thereby playing a role in bone health. Furthermore, (24S)-24,25-Dihydroxyvitamin D3 impacts cellular metabolism by regulating the activity of enzymes involved in calcium and phosphate transport .
Molecular Mechanism
The molecular mechanism of (24S)-24,25-Dihydroxyvitamin D3 involves its binding to the vitamin D receptor, a nuclear receptor that regulates gene transcription . Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the expression of target genes. This process influences various biological functions, including calcium and phosphate homeostasis, cell proliferation, and differentiation . Additionally, (24S)-24,25-Dihydroxyvitamin D3 can inhibit or activate enzymes, further affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (24S)-24,25-Dihydroxyvitamin D3 can vary over time. Studies have shown that this compound is relatively stable, but its activity can decrease over prolonged periods . In vitro and in vivo studies have demonstrated that (24S)-24,25-Dihydroxyvitamin D3 can have long-term effects on cellular function, including sustained modulation of gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s role in chronic conditions and long-term treatments.
Dosage Effects in Animal Models
The effects of (24S)-24,25-Dihydroxyvitamin D3 in animal models vary with different dosages. Low doses of this compound have been shown to enhance calcium and phosphate absorption, promoting bone health . High doses can lead to toxic effects, such as hypercalcemia and renal impairment . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
(24S)-24,25-Dihydroxyvitamin D3 is involved in several metabolic pathways, including the vitamin D metabolic pathway . It is synthesized from vitamin D3 through hydroxylation by cytochrome P450 enzymes . This compound also interacts with cofactors such as magnesium and zinc, which are essential for its enzymatic activity . The metabolic pathways involving (24S)-24,25-Dihydroxyvitamin D3 are crucial for maintaining calcium and phosphate homeostasis and overall metabolic health.
Transport and Distribution
The transport and distribution of (24S)-24,25-Dihydroxyvitamin D3 within cells and tissues involve specific transporters and binding proteins . This compound is transported in the bloodstream bound to vitamin D binding protein, facilitating its distribution to various tissues . Within cells, (24S)-24,25-Dihydroxyvitamin D3 can be localized to specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
(24S)-24,25-Dihydroxyvitamin D3 is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its subcellular localization is essential for its activity, as it needs to interact with specific receptors and enzymes to exert its effects . Post-translational modifications, such as phosphorylation, can also influence the targeting and function of (24S)-24,25-Dihydroxyvitamin D3 within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-24,25-Dihydroxyvitamin D3 typically involves multiple hydroxylation steps. The initial step is the conversion of Vitamin D3 to 25-hydroxyvitamin D3 in the liver. This is followed by further hydroxylation at the 24th position to produce (24S)-24,25-Dihydroxyvitamin D3. The reaction conditions often involve the use of specific enzymes such as CYP24A1, which catalyzes the hydroxylation process .
Industrial Production Methods
Industrial production of (24S)-24,25-Dihydroxyvitamin D3 involves microbial fermentation processes. Certain microorganisms, such as Amycolata sp. and Rhodococcus erythropolis, can convert Vitamin D3 to its hydroxylated forms during fermentation. Optimizing fermentation conditions and selecting appropriate microbial strains are crucial for enhancing the yield of the desired product .
化学反应分析
Types of Reactions
(24S)-24,25-Dihydroxyvitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving (24S)-24,25-Dihydroxyvitamin D3 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from the reactions of (24S)-24,25-Dihydroxyvitamin D3 include other hydroxylated metabolites of Vitamin D3, such as 1α,25-dihydroxyvitamin D3. These metabolites play significant roles in calcium and phosphate homeostasis in the body .
相似化合物的比较
Similar Compounds
1α,25-Dihydroxyvitamin D3: Another hydroxylated form of Vitamin D3, known for its potent biological activity.
25-Hydroxyvitamin D3: A precursor in the synthesis of (24S)-24,25-Dihydroxyvitamin D3, essential for its production.
20S,24S-Dihydroxyvitamin D3: A similar compound with hydroxyl groups at different positions, exhibiting distinct biological activities.
Uniqueness
(24S)-24,25-Dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which imparts distinct biological functions compared to other Vitamin D metabolites. Its role in fine-tuning calcium and phosphate homeostasis makes it a critical compound in the Vitamin D metabolic pathway .
属性
CAS 编号 |
55700-58-8 |
|---|---|
分子式 |
C27H44O3 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/t19?,22?,23?,24?,25?,27-/m1/s1 |
InChI 键 |
FCKJYANJHNLEEP-PNMIGMIOSA-N |
手性 SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
规范 SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Pictograms |
Acute Toxic |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


